molecular formula C22H24F3N5O3 B325008 5-(3-METHOXYPHENYL)-N~3~-(3-MORPHOLINOPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

5-(3-METHOXYPHENYL)-N~3~-(3-MORPHOLINOPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B325008
M. Wt: 463.5 g/mol
InChI Key: VQSAOOHAMXEEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-METHOXYPHENYL)-N~3~-(3-MORPHOLINOPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The presence of the trifluoromethyl group and the morpholine ring in its structure suggests that this compound may exhibit unique pharmacological properties.

Preparation Methods

The synthesis of 5-(3-METHOXYPHENYL)-N~3~-(3-MORPHOLINOPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include:

Chemical Reactions Analysis

5-(3-METHOXYPHENYL)-N~3~-(3-MORPHOLINOPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-METHOXYPHENYL)-N~3~-(3-MORPHOLINOPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, such as PI3Kγ, which play a role in various cellular processes . The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar compounds in the pyrazolo[1,5-a]pyrimidine class include:

Compared to these compounds, 5-(3-METHOXYPHENYL)-N~3~-(3-MORPHOLINOPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE exhibits unique pharmacological properties due to the presence of the trifluoromethyl group and the morpholine ring, which may enhance its therapeutic potential and selectivity.

Properties

Molecular Formula

C22H24F3N5O3

Molecular Weight

463.5 g/mol

IUPAC Name

5-(3-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H24F3N5O3/c1-32-16-5-2-4-15(12-16)18-13-19(22(23,24)25)30-20(28-18)17(14-27-30)21(31)26-6-3-7-29-8-10-33-11-9-29/h2,4-5,12-14H,3,6-11H2,1H3,(H,26,31)

InChI Key

VQSAOOHAMXEEQI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCCCN4CCOCC4

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCCCN4CCOCC4

Origin of Product

United States

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